molecular formula C9H19NO B580967 (4-Propyl-4-piperidinyl)methanol CAS No. 1243250-07-8

(4-Propyl-4-piperidinyl)methanol

Cat. No.: B580967
CAS No.: 1243250-07-8
M. Wt: 157.257
InChI Key: PZIVEJUFTRGEJQ-UHFFFAOYSA-N
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Description

(4-Propyl-4-piperidinyl)methanol is a chemical compound with the molecular formula C9H19NO. It is a colorless liquid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

(4-Propyl-4-piperidinyl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Future Directions

Piperidine derivatives, such as “(4-Propyl-4-piperidinyl)methanol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Preparation Methods

The synthesis of (4-Propyl-4-piperidinyl)methanol typically involves the reaction of 4-piperidone with propylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:

    Step 1: Reaction of 4-piperidone with propylmagnesium bromide in anhydrous ether at low temperatures.

    Step 2: Reduction of the resulting intermediate with sodium borohydride in methanol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

(4-Propyl-4-piperidinyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (4-Propyl-4-piperidinyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield (4-Propyl-4-piperidinyl)methane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major products formed from these reactions include (4-Propyl-4-piperidinyl)methanone, (4-Propyl-4-piperidinyl)methane, and various substituted derivatives.

Mechanism of Action

The mechanism of action of (4-Propyl-4-piperidinyl)methanol involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

(4-Propyl-4-piperidinyl)methanol can be compared with other similar compounds, such as:

    (4-Methyl-4-piperidinyl)methanol: Similar structure but with a methyl group instead of a propyl group.

    (4-Ethyl-4-piperidinyl)methanol: Similar structure but with an ethyl group instead of a propyl group.

    (4-Isopropyl-4-piperidinyl)methanol: Similar structure but with an isopropyl group instead of a propyl group.

The uniqueness of this compound lies in its specific propyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-propylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-9(8-11)4-6-10-7-5-9/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIVEJUFTRGEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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